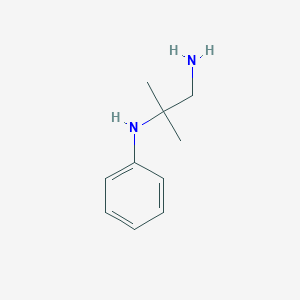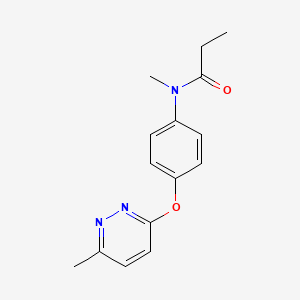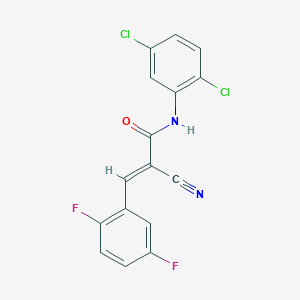
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide, also known as DCPA, is a chemical compound that belongs to the family of herbicides. It is a selective herbicide that is widely used in agriculture to control various weeds. DCPA is known for its high efficiency in controlling weeds and its low toxicity to humans and animals.
Aplicaciones Científicas De Investigación
Applications in Polymer Chemistry
- Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, like the one in our compound, demonstrate significant thermal stability and solubility in various organic solvents. These polymers show no thermal transitions before degradation, withstanding temperatures up to 440°C (Kim et al., 2016).
Crystal Structure and Hydrogen Bonding Interactions
- The compound's analogs, containing similar structural features, exhibit planarity and strong hydrogen bonding networks. These properties are crucial for their potential binding in pharmacological applications (Ghosh et al., 1999).
Colorimetric Sensing Applications
- Some benzamide derivatives containing cyano groups demonstrate remarkable colorimetric sensing behavior. These compounds, including ones with structures akin to our compound, show a drastic color transition in the presence of fluoride ions, suggesting their use in naked-eye detection of these ions in solutions (Younes et al., 2020).
Photoluminescence Properties
- π-extended fluorene derivatives with cyano groups show high fluorescence quantum yields and unique solvatochromic behavior. These properties could be relevant in the development of fluorescent materials and sensors (Kotaka et al., 2010).
Antipathogenic Activity
- Thiourea derivatives, structurally related to our compound, have shown significant antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate potential applications in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Characterization in Chemistry
- Compounds structurally related to (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide have been synthesized and characterized, providing insights into their molecular structures and potential applications in various chemical processes (Johnson et al., 2006).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F2N2O/c17-11-1-3-13(18)15(7-11)22-16(23)10(8-21)5-9-6-12(19)2-4-14(9)20/h1-7H,(H,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRRAALXUJCHDU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

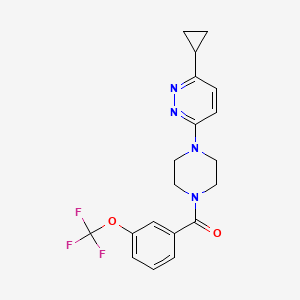
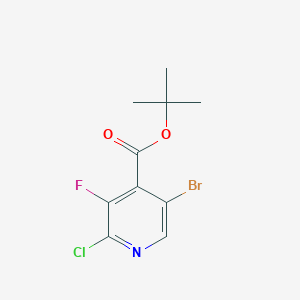

![Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2871172.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2871173.png)




![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)
